molecular formula C7H9N3O2 B12838530 N,6-dimethyl-3-nitropyridin-2-amine

N,6-dimethyl-3-nitropyridin-2-amine

Cat. No.: B12838530
M. Wt: 167.17 g/mol
InChI Key: GNPXACODOHVQBO-UHFFFAOYSA-N
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Description

N,6-dimethyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the 3-position and two methyl groups (-CH3) at the nitrogen and 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 2-amino-6-methylpyridine followed by methylation. The nitration process introduces the nitro group at the 3-position of the pyridine ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Hydrogen peroxide, acetic acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: N,6-dimethyl-3-aminopyridin-2-amine.

    Reduction: this compound N-oxide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,6-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,6-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-nitropyridin-2-amine: Similar structure but with different substitution pattern.

    2-amino-6-chloro-3-nitropyridine: Contains a chloro group instead of methyl groups.

    N,N-dimethyl-6-nitropyridin-3-amine: Different substitution pattern on the pyridine ring.

Uniqueness

N,6-dimethyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,6-dimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-5-3-4-6(10(11)12)7(8-2)9-5/h3-4H,1-2H3,(H,8,9)

InChI Key

GNPXACODOHVQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

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